N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Description
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide (CAS: 392295-38-4) is a 1,3,4-thiadiazole derivative with the molecular formula C₂₆H₂₂N₄O₃S₂ and a molecular weight of 502.6079 g/mol (Fig. 1). The compound features a 1,3,4-thiadiazole core substituted with a 3-fluorobenzamide group and a carbamoylmethylsulfanyl moiety linked to a 2,5-dimethylphenyl ring . The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum bioactivity, including antimitotic, antioxidant, and antimicrobial properties, often modulated by substituents such as fluorinated aryl groups or alkyl chains .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-6-7-12(2)15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVHYPALNHJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a nucleophilic substitution reaction using 2,5-dimethylphenyl isocyanate.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and protein function. It targets enzymes involved in these processes, leading to cell death. The exact molecular pathways and targets may vary depending on the specific organism and conditions.
Comparison with Similar Compounds
Table 1: Comparative physicochemical properties of selected 1,3,4-thiadiazole derivatives
Key Observations :
- Molecular Complexity : The target compound exhibits the highest molecular weight (502.61 g/mol) due to its extended benzamide and carbamoylmethylsulfanyl substituents, contrasting with simpler analogs like the 195.22 g/mol 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine .
- Melting Points: Compound 3a (182–184°C) and the 7c–7f series (134–178°C) suggest that halogenation (e.g., fluorine, chlorine) and bulky substituents (e.g., oxazole) increase melting points compared to non-halogenated derivatives. The target compound’s melting point is unreported but likely higher due to its structural complexity.
- Fluorine Substitution : The 3-fluorobenzamide group in the target compound mirrors bioactivity trends seen in 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine , where fluorine enhances metabolic stability and target binding .
Spectral and Crystallographic Data
- IR/NMR Trends : The target compound’s 3-fluorobenzamide group is expected to show IR peaks near 1672 cm⁻¹ (amide C=O stretch) and 1212 cm⁻¹ (C-F stretch), consistent with compound 3a . The 2,5-dimethylphenyl group may contribute to aromatic C-H stretches near 3076 cm⁻¹ , as seen in 7c–7f .
- Crystal Structure : While the target compound’s crystallographic data are unavailable, analogs like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole adopt a butterfly conformation with near-planar aryl-thiadiazole dihedral angles (0.8–0.9°) . This suggests the target’s 3-fluorobenzamide group may influence planarity and packing efficiency.
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on recent research findings.
- Molecular Formula: C_{18}H_{20}F N_{3}O_{2}S
- Molecular Weight: 353.43 g/mol
- IUPAC Name: this compound
- SMILES Notation: CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)
Antimicrobial Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit potent antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. The mechanism of action involves the inhibition of DNA replication in microbial cells, leading to cell death.
Anticancer Properties
Research has indicated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to interfere with cellular processes makes it a candidate for further investigation as an anticancer agent. In vitro studies have shown that it inhibits the growth of several cancer cell lines with IC50 values comparable to established chemotherapeutics .
Anti-Tuberculosis Activity
A related study highlighted the anti-tuberculosis potential of compounds within the same family as this compound. Certain analogues demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mt), with MIC values as low as 0.78 mM. These findings suggest that modifications to the thiadiazole structure can enhance its efficacy against tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 0.5 mM | |
| Anticancer | HeLa Cells | 15 µM | |
| Anti-Tuberculosis | Mycobacterium tuberculosis | 0.78 mM |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets within cells. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
